5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)- 5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-
Brand Name: Vulcanchem
CAS No.: 17562-91-3
VCID: VC21060494
InChI: InChI=1S/C22H38O3Si/c1-21-11-10-15(25-26(3,4)5)12-14(21)6-7-16-17-8-9-19(24)22(17,2)13-18(23)20(16)21/h14-18,20,23H,6-13H2,1-5H3/t14-,15+,16-,17-,18-,20+,21-,22-/m0/s1
SMILES: CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C
Molecular Formula: C22H38O3Si
Molecular Weight: 378.6 g/mol

5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)-

CAS No.: 17562-91-3

Cat. No.: VC21060494

Molecular Formula: C22H38O3Si

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstan-17-one, 11beta-hydroxy-3alpha-(trimethylsiloxy)- - 17562-91-3

Specification

CAS No. 17562-91-3
Molecular Formula C22H38O3Si
Molecular Weight 378.6 g/mol
IUPAC Name (3R,5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C22H38O3Si/c1-21-11-10-15(25-26(3,4)5)12-14(21)6-7-16-17-8-9-19(24)22(17,2)13-18(23)20(16)21/h14-18,20,23H,6-13H2,1-5H3/t14-,15+,16-,17-,18-,20+,21-,22-/m0/s1
Standard InChI Key SCSKJVCXVZQCIE-OQBOHRRJSA-N
Isomeric SMILES C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O[Si](C)(C)C
SMILES CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C
Canonical SMILES CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O[Si](C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator